Ethyl 2-cycloheptylideneacetate
Overview
Description
Ethyl 2-cycloheptylideneacetate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful in nickel-catalyzed cocyclization reactions to form seven-membered carbocycles, which are of interest due to their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of seven-membered carbocycles using ethyl 2-cycloheptylideneacetate has been achieved through nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with alkynes. The presence of an electron-withdrawing group in ethyl cyclopropylideneacetate is crucial for the high reactivity and selectivity observed in these reactions . Additionally, heteroatom-substituted alkynes have been used as substrates in the synthesis of heteroatom-substituted cycloheptadiene and related compounds through a similar nickel-catalyzed [3 + 2 + 2] cocyclization process .
Molecular Structure Analysis
The molecular structure of ethyl 2-cycloheptylideneacetate derivatives has been explored through the synthesis of Schiff bases and subsequent reactions to form various heterocyclic compounds. For instance, treatment with different reagents can lead to the formation of benzimidazole or benzodiazepine derivatives, showcasing the compound's ability to participate in complex molecular transformations .
Chemical Reactions Analysis
Ethyl 2-cycloheptylideneacetate undergoes ring expansion reactions with benzosilacyclobutenes, leading to the formation of benzosilacycloheptenes. This reaction is a type of formal σ bond metathesis and proceeds with good yields and selectivity . The compound also participates in [3+2+2] cycloaddition with 1,3-diynes, which can be extended to a three-component reaction including alkynes, yielding cycloheptadiene derivatives . Furthermore, a [4+3] cycloaddition with 1,3-dienes has been reported, providing a new method for synthesizing cycloheptene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cycloheptylideneacetate derivatives can be inferred from their reactivity in various chemical reactions. For example, the compound's ability to undergo cyclization reactions suggests a certain level of stability and reactivity towards nucleophilic attack. The crystal structure of one such derivative has been determined, which provides insights into the molecular conformation and potential intermolecular interactions . Additionally, the compound's derivatives have shown antitumor activity, indicating biological relevance and potential pharmaceutical applications .
Scientific Research Applications
1. Nickel-Catalyzed Cocyclization
Ethyl 2-cycloheptylideneacetate demonstrates significant reactivity in nickel-catalyzed cocyclizations. This chemical is integral in forming cycloheptadiene derivatives through a [3 + 2 + 2] cocyclization process with terminal alkynes. The introduction of an electron-withdrawing group into ethyl 2-cycloheptylideneacetate enhances its reactivity, crucial for the success of these reactions (Saito et al., 2004).
2. Synthesis of Cycloheptene Derivatives
Another application involves the nickel-catalyzed [4+3] cycloaddition with 1,3-dienes. This process is a novel method for synthesizing cycloheptene derivatives. The study proposes a mechanism for the reaction, highlighting its potential in organic synthesis (Saito & Takeuchi, 2007).
3. Ring Expansion Reactions
Ethyl 2-cycloheptylideneacetate is also used in ring expansion reactions with benzosilacyclobutenes. This process, facilitated by nickel catalysts, results in the formation of benzosilacycloheptenes, highlighting a formal σ bond metathesis reaction. This method provides a selective approach to synthesizing complex ring structures (Saito et al., 2010).
4. Synthesis of Polycyclic Compounds
The compound is also vital in the synthesis of vinylcycloheptadienes through nickel-catalyzed [3 + 2 + 2] cocyclization. This process further extends to the synthesis of diverse polycyclic compounds with a cycloheptane skeleton, offering a new, efficient route for synthesizing such structures (Komagawa et al., 2009).
5. Isomerization Studies
Ethyl 2-cycloheptylideneacetate plays a role in the study of isomerization of cycloheptadiene derivatives under various conditions. This research provides insights into the stability and transformation of these compounds, crucial for understanding complex organic reactions (Fukusaki et al., 2009).
6. Development of Organic Synthesis Methods
The compound is involved in the development of advanced syntheses of cyclopropylideneacetates, serving as multifunctional building blocks for organic synthesis. This research leads to reproducible and cost-effective methods for preparing various derivatives, demonstrating the compound's versatility in organic chemistry (Limbach et al., 2004).
properties
IUPAC Name |
ethyl 2-cycloheptylideneacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWVIWMURMZEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940578 | |
Record name | Ethyl cycloheptylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cycloheptylideneacetate | |
CAS RN |
1903-23-7 | |
Record name | Ethyl 2-cycloheptylideneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1903-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cycloheptylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.